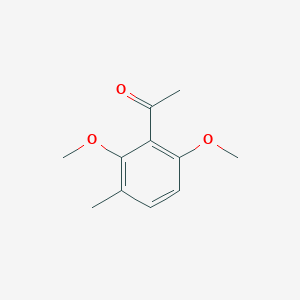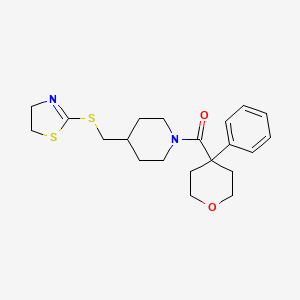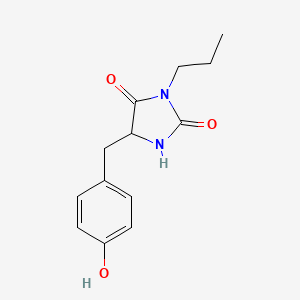![molecular formula C21H21N5O2S2 B2888836 N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448123-93-0](/img/structure/B2888836.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, due to its complex structure, shares similarities with various compounds that have been researched for their antimicrobial properties. Compounds with a benzothiazole core, similar to the one mentioned, have been synthesized and shown to exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The study by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives underlines this potential, indicating a promising avenue for the design of new antimicrobial agents.
Heterocyclic Chemistry
The manipulation and synthesis of heterocyclic compounds are fundamental in medicinal chemistry for developing new therapeutic agents. Works like those by Khalid et al. (2016) and Iqbal et al. (2017) focus on synthesizing N-substituted acetamide derivatives with a 1,3,4-oxadiazole nucleus, showcasing the role of such structures in developing antibacterial agents. These studies contribute to understanding how modifications to the core structure impact biological activity, offering insights into the broader applications of similar compounds in drug discovery.
Cancer Research
Compounds structurally related to this compound have been evaluated for their potential antitumor activities. For instance, derivatives of 2-amino-1,3,4-oxadiazole, bearing resemblance in their heterocyclic frameworks, have shown significant activity against various cancer cell lines. The research conducted by Shams et al. (2010) introduces polyfunctionally substituted heterocyclic compounds derived from similar core structures and outlines their antiproliferative activity, demonstrating the compound's potential in cancer therapy development.
Synthesis and Chemical Properties
The synthesis and characterization of compounds with intricate structures like this compound provide valuable knowledge on chemical properties and reactivity. Studies on similar compounds, such as the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity by Salama (2020), offer insights into the methodologies and chemical interactions involved in creating heterocyclic compounds with specific biological activities.
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, specifically the transmission of signals in the nervous system. Acetylcholine plays a crucial role in many functions of the body including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and increasing acetylcholine levels, the compound can potentially enhance these functions .
Result of Action
The molecular effect of the compound’s action is the increased concentration of acetylcholine in the synaptic cleft . On a cellular level, this can lead to enhanced cholinergic transmission, potentially improving functions associated with acetylcholine such as muscle movement and memory.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and consequently its ability to bind to AChE. Additionally, the presence of other molecules could either compete with the compound for binding to AChE or alter the enzyme’s conformation, affecting the compound’s efficacy .
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-13-2-3-16-17(10-13)30-21(22-16)23-18(27)11-26-7-4-14(5-8-26)19-24-25-20(28-19)15-6-9-29-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPICHULAPJJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)





![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide](/img/structure/B2888768.png)
![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)
![Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B2888773.png)
